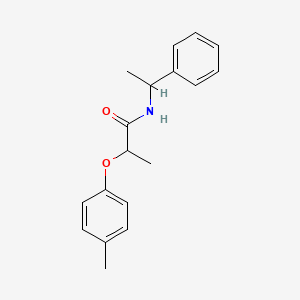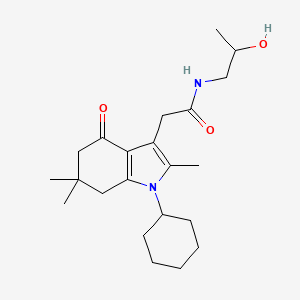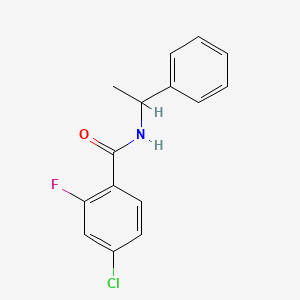
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide, also known as GW501516, is a chemical compound that has gained significant attention in the scientific community due to its potential use in enhancing athletic performance and treating various medical conditions. This compound was first synthesized in the 1990s by a pharmaceutical company named GlaxoSmithKline (GSK) as a potential treatment for cardiovascular diseases and metabolic disorders. However, due to its potential for abuse, the development of GW501516 as a therapeutic agent was discontinued. Despite this, GW501516 has continued to be studied for its various scientific research applications.
Mecanismo De Acción
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. PPARδ is expressed in various tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ by this compound leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved energy production and endurance. This compound also increases the expression of genes involved in mitochondrial biogenesis, which leads to an increase in the number and function of mitochondria in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It increases fatty acid oxidation and glucose uptake, resulting in improved energy production and endurance. This compound also increases the expression of genes involved in mitochondrial biogenesis, which leads to an increase in the number and function of mitochondria in cells. In addition, this compound has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress in animal models of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a potent and specific activator of PPARδ, which allows for the study of the effects of PPARδ activation on various physiological processes. This compound is also relatively stable and has a long half-life, which allows for long-term studies. However, there are also limitations to the use of this compound in lab experiments. Its potential for abuse and its effects on athletic performance make it a controversial compound. In addition, the long-term effects of this compound on the body are not well understood, and its safety for human use has not been established.
Direcciones Futuras
There are several future directions for the study of 2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide. One area of research is the potential use of this compound in treating various medical conditions, including metabolic disorders and cardiovascular diseases. Another area of research is the study of the long-term effects of this compound on the body, particularly its effects on the liver and other organs. Additionally, the development of safer and more effective PPARδ activators is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide involves a multistep process that begins with the reaction of 4-methylphenol with ethyl bromide to form 2-(4-methylphenoxy)ethyl bromide. This intermediate is then reacted with phenethylamine to produce this compound. The final product is purified through various chromatographic techniques to obtain a high purity compound.
Aplicaciones Científicas De Investigación
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide has been studied extensively for its potential use in enhancing athletic performance. It has been shown to increase endurance and improve muscle metabolism by activating the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and mitochondrial biogenesis. Activation of PPARδ by this compound leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved energy production and endurance.
In addition to its potential use in sports, this compound has also been studied for its therapeutic potential in various medical conditions. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress in animal models of diabetes and metabolic disorders. This compound has also been studied for its potential use in treating cardiovascular diseases, including atherosclerosis and heart failure.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-9-11-17(12-10-13)21-15(3)18(20)19-14(2)16-7-5-4-6-8-16/h4-12,14-15H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZRAXWEBITPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6092791.png)
![(3S)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B6092794.png)
![2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6092798.png)
![N-[1-(2-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B6092822.png)

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B6092844.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6092852.png)
hydrazone](/img/structure/B6092854.png)
![4-[2-(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6092859.png)

![4-(3-furylmethyl)-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6092870.png)
![1-(2,6-dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B6092882.png)
![N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B6092889.png)
![3-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6092907.png)
